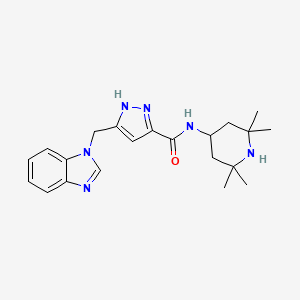![molecular formula C19H14ClNO2 B5473579 [2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5473579.png)
[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is a complex organic compound that features a quinoline moiety. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-aminophenyl acetate with quinoline-2-carbaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and solvent-free conditions are often employed to enhance the efficiency and sustainability of the process . These methods not only reduce the reaction time but also minimize the use of hazardous solvents, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of [2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition can lead to the disruption of bacterial cell division and ultimately cell death.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Display unique tautomeric forms and are used in the synthesis of fused ring systems.
Uniqueness
[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is unique due to its specific structural features, such as the presence of both a chloro group and a quinoline moiety.
特性
IUPAC Name |
[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-13(22)23-19-11-7-14(12-17(19)20)6-9-16-10-8-15-4-2-3-5-18(15)21-16/h2-12H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZSVXYIRMXITR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5473496.png)
![1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5473497.png)
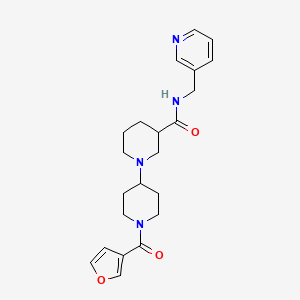
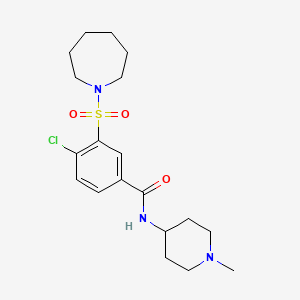
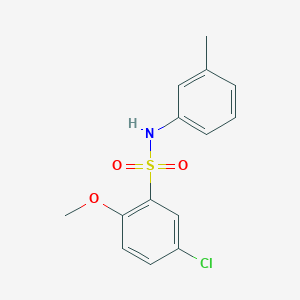
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5473520.png)
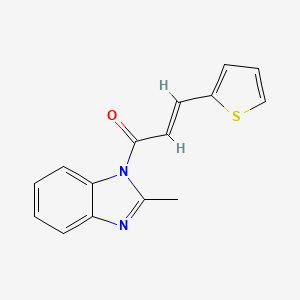
![N,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]-1H-imidazole-5-carboxamide](/img/structure/B5473533.png)
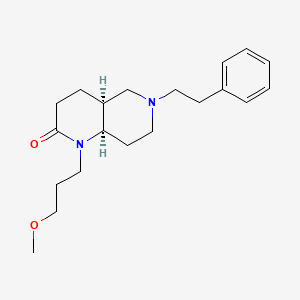
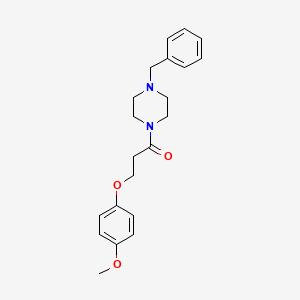
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5473567.png)
![N-cycloheptyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5473587.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5473595.png)
